An In-depth Technical Guide to N-Ethylpentylamine
An In-depth Technical Guide to N-Ethylpentylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-Ethylpentylamine (CAS No. 17839-26-8), a versatile secondary aliphatic amine. It serves as a crucial intermediate and building block in various fields of organic synthesis, including the development of pharmaceuticals and agrochemicals.[1][2] This document details its chemical and physical properties, established synthetic pathways, key chemical reactions, and principal applications, with a focus on its relevance to drug discovery and development.
Core Properties of N-Ethylpentylamine
N-Ethylpentylamine, also known as N-ethyl-1-pentanamine, is an unsymmetrical secondary amine, characterized by the presence of two different alkyl groups—an ethyl group and a pentyl group—attached to a nitrogen atom.[1] This structure imparts specific physical and chemical properties that are summarized below.
Table 1: Physical and Chemical Properties of N-Ethylpentylamine
| Property | Value | Reference |
| CAS Number | 17839-26-8 | [1][3][4][5][6] |
| Molecular Formula | C₇H₁₇N | [2][3][5][6][7][8] |
| Molecular Weight | 115.22 g/mol | [3][6][9] |
| Boiling Point | 118 °C to 142 °C | [2][3][5][7][10] |
| Melting Point | -38 °C (estimate) to -68 °C | [2][3][4][7][10] |
| Density | 0.7477 to 0.763 g/mL | [2][3][5] |
| Flash Point | 26.8 °C | [3][5][7][10] |
| Vapor Pressure | 5.71 mmHg at 25°C | [3][5][7] |
| Refractive Index | 1.412 to 1.4122 | [3][5][7][10] |
| Solubility | Soluble in water and organic solvents.[2][8] | |
| Appearance | Colorless to light yellow liquid.[2][8] |
Table 2: Computed Molecular Descriptors
| Descriptor | Value | Reference |
| XLogP3 | 2 | [7] |
| Hydrogen Bond Donor Count | 1 | [7] |
| Hydrogen Bond Acceptor Count | 1 | [7] |
| Rotatable Bond Count | 5 | [6][7] |
| Exact Mass | 115.136099547 Da | [6][7][9] |
| Topological Polar Surface Area | 12 Ų | [6][9] |
| Heavy Atom Count | 8 | [6][7] |
| Complexity | 35.4 | [6][7] |
Synthesis and Experimental Protocols
The synthesis of N-Ethylpentylamine, as an unsymmetrical secondary amine, is a key focus in organic chemistry. Common methodologies include the alkylation of primary amines, reductive amination, and catalytic processes.[1]
Several established pathways are employed for the synthesis of N-Ethylpentylamine and related unsymmetrical amines:
-
Alkylation of Primary Amines : This widely used method involves the reaction of a primary amine (acting as a nucleophile) with an alkylating agent.[1] For instance, pentylamine can be reacted with an ethyl halide, such as ethyl chloride, in the presence of a base.[1] The nitrogen's lone pair attacks the electrophilic carbon of the alkylating agent, forming a new carbon-nitrogen bond.[1]
-
Reductive Amination : This is a prominent method for creating amines.[1] It can be envisioned as a one-pot cascade process where an aldehyde (pentanal) and an amine (ethylamine) first form an imine, which is then immediately reduced in the same reaction vessel to yield the secondary amine.[1]
-
Catalytic Hydrogenation : This is considered an environmentally favorable and atom-economical route.[1] A patented industrial synthesis involves the reaction of 5-chloro-2-pentanone with N-ethylethanolamine, followed by hydrogenation of the resulting ketone intermediate using a Raney nickel catalyst to achieve high yields.[1]
Below is a diagram illustrating the general synthetic pathways to N-Ethylpentylamine.
Caption: General Synthetic Pathways to N-Ethylpentylamine.
While the general methodologies for synthesizing N-Ethylpentylamine are well-documented in chemical literature, specific, detailed, step-by-step experimental protocols are often proprietary or published within patent literature not readily accessible through general searches. The information provided is based on established chemical principles. Researchers should consult specialized chemical synthesis databases and patent literature for detailed experimental procedures.
Chemical Reactivity and Key Reactions
As a secondary amine, N-Ethylpentylamine's reactivity is dominated by the nucleophilic lone pair of electrons on the nitrogen atom. This allows it to participate in a variety of fundamental organic reactions.[1]
-
Alkylation : It can react with alkyl halides in an SN2 reaction to form a trialkylammonium salt, which upon deprotonation yields a tertiary amine.[1] Further reaction can lead to the formation of a quaternary ammonium salt.[1]
-
Acylation : It reacts with acylating agents like acid chlorides or acid anhydrides to form N,N-disubstituted amides.[1][2] This is a nucleophilic acyl substitution reaction where the amine attacks the electrophilic carbonyl carbon.[1]
-
Oxidation : The nitrogen atom is susceptible to oxidation by various oxidizing agents, which involves an increase in its oxidation state.[1]
The following diagram illustrates the core reactivity of N-Ethylpentylamine.
Caption: Core Reactivity of N-Ethylpentylamine.
Applications in Research and Drug Development
N-Ethylpentylamine is a valuable compound with a range of applications across different industries, demonstrating its importance in modern chemical processes.[3]
-
Pharmaceutical Synthesis : It serves as a key intermediate or scaffold in the synthesis of various pharmaceutical compounds.[1][3] Its simple alkylamine structure makes it a useful starting point for developing more complex molecules with therapeutic potential, such as enzyme inhibitors.[1]
-
Agrochemicals : In the agrochemical sector, it is used as an intermediate in the synthesis of certain pesticides.[1][2]
-
Industrial Applications : It is also utilized as a solvent in organic synthesis reactions due to its good solubility properties.[2][8] Additionally, it finds use as a fuel additive and in the manufacturing of corrosion inhibitors and polymers.[3]
In drug discovery, a "scaffold" is a core chemical structure to which various functional groups can be attached to create a library of compounds for biological screening.[1] The N-Ethylpentylamine structure provides a simple and versatile scaffold. Its secondary amine functionality offers a reactive handle for modification, allowing for the systematic exploration of structure-activity relationships (SAR). This approach is crucial for optimizing lead compounds to improve their efficacy, selectivity, and pharmacokinetic properties.
The logical workflow for utilizing a scaffold like N-Ethylpentylamine in a drug discovery program is outlined below.
Caption: Scaffold-Based Drug Discovery Workflow.
Safety and Handling
N-Ethylpentylamine is a chemical that requires careful handling in a laboratory or industrial setting.
-
Hazards : It is described as a substance with a pungent odor.[2] It is a flammable liquid and vapor.[11][12][13]
-
Precautions : Users should avoid inhaling its vapors and prevent contact with skin and eyes.[2] Standard personal protective equipment (PPE), including safety glasses, gloves, and protective clothing, should be worn when handling this compound.[2] Work should be conducted in a well-ventilated area or under a chemical fume hood.[2][11][12]
-
First Aid : In case of accidental inhalation, move to a well-ventilated area.[2] If contact with skin or eyes occurs, the affected area should be rinsed thoroughly with water.[2]
-
Storage : Store in a cool, dry, and well-ventilated place in a tightly closed container, away from heat, sparks, and open flames.[11][12][13]
For comprehensive safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.[3]
References
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- 2. Pentylamine, N-ethyl- [chembk.com]
- 3. Cas 17839-26-8,N-Ethyl-Pentylamine | lookchem [lookchem.com]
- 4. N-Ethyl-Pentylamine | 17839-26-8 [chemicalbook.com]
- 5. N-Ethyl-Pentylamine | 17839-26-8 [chemnet.com]
- 6. Page loading... [guidechem.com]
- 7. N-Ethylpentylamine|lookchem [lookchem.com]
- 8. N-ethylpentan-1-amine [chembk.com]
- 9. N-Ethyl-1-pentanamine | C7H17N | CID 546880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Page loading... [guidechem.com]
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- 12. assets.thermofisher.com [assets.thermofisher.com]
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